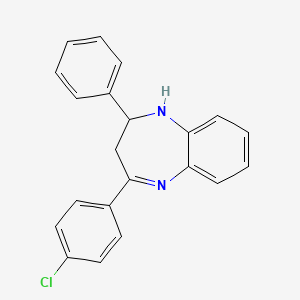

Anticonvulsant agent 2

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXLBVMEBUESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397722 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-84-7 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of the Anticonvulsant Agent Lamotrigine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the synthesis and characterization of the well-established anticonvulsant agent Lamotrigine (B1674446). The initially requested "Anticonvulsant agent 2" is a non-specific term; therefore, Lamotrigine has been selected as a representative example to fulfill the detailed requirements of this technical overview.

Introduction

Lamotrigine is a second-generation antiepileptic drug belonging to the phenyltriazine class, widely used in the treatment of epilepsy and as a mood stabilizer in bipolar disorder.[1][2] For epilepsy, it is effective against focal seizures, tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome.[1] Chemically distinct from many other anticonvulsants, its primary mechanism involves the inhibition of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate (B1630785).[2][][4] This document provides a comprehensive overview of a common synthesis route for Lamotrigine and the analytical methods used for its characterization.

Synthesis of Lamotrigine

The synthesis of Lamotrigine, chemically named 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, can be achieved through various routes.[5] A widely recognized pathway involves a multi-step process starting from 2,3-dichlorobenzoyl chloride.[1][6]

Synthesis Workflow

The overall synthetic pathway is depicted below. It begins with the formation of an acyl cyanide, followed by reaction with aminoguanidine (B1677879) and subsequent cyclization to form the final triazine ring structure.[1]

Experimental Protocol: Synthesis of Lamotrigine

This protocol describes the cyclization of the key intermediate, 2-(2,3-dichlorophenyl)-2-(aminoguanidine) acetonitrile (B52724), to yield Lamotrigine. The pH of the reaction medium is a critical parameter influencing yield and impurity profile.[7]

-

Preparation of the Reaction Mixture:

-

Suspend 10.0 g (0.039 mol) of 2-(2,3-dichlorophenyl)-2-(aminoguanidine) acetonitrile in 180 mL of methanol (B129727) in a suitable reaction vessel.[7]

-

Adjust the pH to neutral (pH 6-7) by careful addition of a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH solution) as needed. Neutral conditions have been shown to provide high purity and yield.[7]

-

Stir the suspension at reflux for 1-2 hours until a clear solution is obtained.[7]

-

-

Decolorization:

-

Add 0.2 g of activated carbon to the solution.

-

Stir the mixture at 63-65°C for 15 minutes.[7]

-

-

Filtration:

-

Filter the hot solution through a celite bed to remove the activated carbon.

-

-

Cyclization:

-

Heat the filtrate to reflux and maintain this temperature for approximately 15 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[7]

-

-

Crystallization and Isolation:

-

After completion of the reaction, cool the reaction mass to 10°C.

-

Stir the mixture at this temperature for 1 hour to facilitate crystallization.[7]

-

Filter the solid product and wash it with cold methanol.

-

-

Drying:

-

Dry the obtained product under vacuum at 70-75°C to yield the final Lamotrigine product (yields typically range from 84-86%).[7]

-

Characterization of Lamotrigine

The synthesized compound must be thoroughly characterized to confirm its identity, purity, and physicochemical properties.

Physicochemical Properties

Lamotrigine is a white to pale cream-colored powder.[8] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇Cl₂N₅ | [8] |

| Molecular Weight | 256.09 g/mol | [8] |

| pKa | 5.7 | [8] |

| Solubility in Water (25°C) | 0.17 mg/mL | [8] |

| Solubility in 0.1 M HCl (25°C) | 4.1 mg/mL | [8] |

Spectroscopic and Chromatographic Analysis

A variety of analytical methods are employed for the identification and quantification of Lamotrigine in both bulk form and biological matrices.[9]

| Analytical Technique | Typical Parameters and Observations | Reference |

| UV-Visible Spectrophotometry | Wavelength of maximum absorbance (λmax) typically observed between 210 nm and 275 nm. | [9] |

| High-Performance Liquid Chromatography (HPLC) | Column: C8 or C18 (e.g., 150 x 4.6 mm, 2.6 µm).Mobile Phase: Acetonitrile/acidified water (e.g., 25:75 v/v with 0.01% H₃PO₄).Detection: UV at ~259-306 nm. | [10][11][12] |

| LC-MS/MS | Ionization: Electrospray Ionization (ESI), positive mode.Used for highly sensitive quantification in biological plasma. | [13] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to N-H (amine), C=N (triazine ring), and C-Cl (dichlorophenyl) functional groups are expected. | [14] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed structural confirmation of the aromatic and triazine ring protons and carbons. | [15] |

Experimental Protocol: HPLC Analysis of Lamotrigine

This protocol provides a general method for the quantification of Lamotrigine using HPLC.

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve Lamotrigine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 100 µg/mL).

-

Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 0.05 to 12 µg/mL.[11]

-

-

Sample Preparation:

-

Chromatographic Conditions: [11]

-

HPLC System: A standard HPLC system with a UV-DAD detector.

-

Column: C8, 150 x 4.6 mm, 2.6 µm.

-

Mobile Phase: Acetonitrile and acidified water (0.01% H₃PO₄ and 0.005% triethylamine, pH 2.4) in a 25:75 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 259 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solutions.

-

Quantify the amount of Lamotrigine in the sample by interpolating its peak area from the calibration curve.

-

Mechanism of Action and Signaling Pathway

Lamotrigine's anticonvulsant and mood-stabilizing effects are primarily attributed to its action on voltage-gated ion channels in the presynaptic neuron.[4][16]

The primary mechanism involves the blockade of voltage-sensitive sodium channels.[4] Lamotrigine binds preferentially to the inactivated state of these channels, which prolongs their refractory period and thereby limits sustained, high-frequency firing of neurons.[4] This action stabilizes the presynaptic membrane.[] A secondary mechanism may involve the inhibition of high-voltage-activated calcium channels (N-type and P/Q-type).[16][17] The collective effect of these actions is a reduction in the release of the excitatory neurotransmitter glutamate into the synaptic cleft, leading to decreased postsynaptic neuronal excitation and contributing to both its antiepileptic and mood-stabilizing properties.[17][18]

References

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Lamotrigine? [synapse.patsnap.com]

- 5. mansapublishers.com [mansapublishers.com]

- 6. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jhrlmc.com [jhrlmc.com]

- 13. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpras.com [ijpras.com]

- 15. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

The Binding Affinity and Target Identification of Levetiracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and target identification of the anticonvulsant agent Levetiracetam (B1674943). Levetiracetam is a widely prescribed antiepileptic drug (AED) with a novel mechanism of action, distinguishing it from older generation AEDs.[1][2] This document details the quantitative binding data, experimental methodologies for target identification, and the signaling pathways associated with Levetiracetam's therapeutic effects.

Binding Affinity of Levetiracetam and Its Analogs

The primary molecular target of Levetiracetam has been identified as the Synaptic Vesicle Glycoprotein 2A (SV2A), an integral membrane protein found in the vesicles of almost all synaptic terminals.[1][3][4] The binding of Levetiracetam to SV2A is highly specific, with no significant binding observed to the related isoforms SV2B and SV2C.[1][4] The affinity of Levetiracetam and its analogs for SV2A has been quantified using radioligand binding assays, typically employing a tritiated analog of Levetiracetam, [³H]ucb 30889, which exhibits a higher affinity for the binding site.[1]

The binding affinity is often expressed as the pIC50, which is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a greater binding affinity. There is a strong correlation between the binding affinity of Levetiracetam derivatives to SV2A and their anticonvulsant potency in animal models of epilepsy.[1]

| Compound | Target | Binding Affinity (pIC50) |

| ucb 30889 | Human SV2A | 7.2 |

| Levetiracetam | Human SV2A | 5.7 |

| ucb L060 (R-enantiomer) | Human SV2A | 3.6 |

Table 1: Binding affinities of Levetiracetam and its analogs to human SV2A expressed in COS-7 cells. Data from Lynch et al. (2004).[1]

Experimental Protocols for Target Identification

The identification of SV2A as the molecular target of Levetiracetam was the result of a series of rigorous experimental approaches. These included photoaffinity labeling and the use of knockout animal models.

Photoaffinity Labeling

Photoaffinity labeling was a crucial step in identifying the molecular weight of the Levetiracetam binding protein. This technique utilizes a photoactivatable ligand that, upon exposure to UV light, forms a covalent bond with its binding target.

Protocol for Photoaffinity Labeling of SV2A:

-

Preparation of Synaptic Vesicles: Synaptic vesicles are purified from rat brain homogenates using density gradient centrifugation.[1]

-

Binding of Photoaffinity Ligand: The purified synaptic vesicles are incubated with the tritiated photoactivatable derivative of Levetiracetam, [³H]ucb 30889.[1] This analog contains an azidophenyl group that is chemically inert in the dark.

-

Photocrosslinking: The mixture is exposed to UV light, which activates the azido (B1232118) group, causing it to form a reactive nitrene that covalently crosslinks to the binding protein.

-

SDS-PAGE and Autoradiography: The proteins from the synaptic vesicles are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is exposed to X-ray film (autoradiography) to visualize the radiolabeled protein. This method revealed a protein with an apparent molecular mass of approximately 90 kDa.[1][5]

Target Validation using Knockout Mice

The definitive confirmation of SV2A as the target of Levetiracetam came from studies using mice genetically engineered to lack the SV2A protein (SV2A knockout mice).

Protocol for Target Validation with SV2A Knockout Mice:

-

Generation of SV2A Knockout Mice: Mice with a targeted disruption of the SV2A gene are generated.

-

Preparation of Brain Membranes: Brain membranes are prepared from wild-type, heterozygous, and homozygous SV2A knockout mice.

-

Radioligand Binding Assay: A radioligand binding assay is performed on the brain membranes from all three genotypes using [³H]ucb 30889.

-

Analysis: The amount of specific binding of the radioligand is measured. The results showed that brain membranes from mice lacking SV2A did not bind the tritiated Levetiracetam derivative, confirming that SV2A is necessary for Levetiracetam binding.[1]

-

Phenotypic Analysis: The seizure phenotype of the SV2A knockout mice is characterized. These mice exhibit severe seizures and premature death, indicating a critical role for SV2A in regulating neuronal excitability.[6] Seizure activity can be monitored using electroencephalography (EEG) and behavioral assessments.[7] For chemically induced seizure models, agents like pentylenetetrazole (PTZ) can be administered, and the seizure severity is scored based on a standardized scale.[8][9]

Signaling Pathway and Mechanism of Action

While the precise downstream mechanism of action of Levetiracetam is still under investigation, it is understood that its binding to SV2A modulates the function of this protein in neurotransmitter release. SV2A is believed to play a role in the trafficking and function of synaptotagmin-1, the primary calcium sensor for fast synaptic vesicle exocytosis.

Levetiracetam's binding to SV2A is thought to inhibit the interaction between SV2A and synaptotagmin.[10] This disruption is proposed to reduce the probability of neurotransmitter release, particularly during high-frequency neuronal firing that occurs during a seizure, without affecting normal synaptic transmission. This selective action may contribute to Levetiracetam's favorable side-effect profile.[7] The anticonvulsant effect of Levetiracetam appears to be more pronounced in synapses that exclusively express SV2A, which includes many inhibitory GABAergic neurons and the granule cells of the dentate gyrus.[2][10]

Conclusion

The identification of SV2A as the specific molecular target for Levetiracetam marked a significant advancement in the field of epilepsy research. The strong correlation between binding affinity and anticonvulsant efficacy underscores the importance of this interaction for the drug's therapeutic effect. The experimental methodologies outlined in this guide, including photoaffinity labeling and the use of knockout mice, provide a robust framework for target identification and validation in drug discovery. Further elucidation of the downstream signaling pathways following Levetiracetam's binding to SV2A will continue to provide valuable insights into the pathophysiology of epilepsy and aid in the development of novel, more targeted anticonvulsant therapies.

References

- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levetiracetam-preferentially-acts-at-neuronal-synapses-that-only-express-SV2A [aesnet.org]

- 3. Levetiracetam influences downstream protein interactions at synapses expressing SV2A [tesidottorato.depositolegale.it]

- 4. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

- 5. Localization and photoaffinity labelling of the levetiracetam binding site in rat brain and certain cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abnormal neurotransmission in mice lacking synaptic vesicle protein 2A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synaptic Vesicle Glycoprotein 2A Knockout in Parvalbumin and Somatostatin Interneurons Drives Seizures in the Postnatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a New Mouse Model to Investigate the Role of SV2A in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a New Mouse Model to Investigate the Role of SV2A in Epilepsy | PLOS One [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Ion Channel Modulation Effects of Carbamazepine (Anticonvulsant Agent 2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Carbamazepine (referred to herein as "Anticonvulsant agent 2"), a widely used anticonvulsant and mood-stabilizing drug, exerts its therapeutic effects through the modulation of ion channels.[1][2] The primary focus is on its interaction with voltage-gated sodium channels, which is central to its efficacy in treating epilepsy, neuropathic pain, and bipolar disorder.[1][3]

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Carbamazepine's principal mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs).[1][2][4] These channels are critical for the initiation and propagation of action potentials in neurons.[1] By blocking these channels, Carbamazepine reduces neuronal excitability, thereby preventing the excessive and repetitive firing of neurons that characterizes seizures.[1]

A key feature of Carbamazepine's action is its state-dependent and use-dependent blockade of VGSCs. It preferentially binds to the inactivated state of the sodium channel, which is adopted after the channel has opened and before it returns to the resting closed state.[1][4][5] This preferential binding stabilizes the inactivated state, making the channel unavailable to open in response to subsequent depolarization.[1] This mechanism allows Carbamazepine to selectively target neurons that are firing at high frequencies, as is the case during an epileptic seizure, while having a minimal effect on normal neuronal activity.[6]

The active metabolite of Carbamazepine, carbamazepine-10,11-epoxide, also possesses anticonvulsant properties and contributes to the overall therapeutic effect.[1]

Quantitative Data on Ion Channel Modulation

The following tables summarize the quantitative data regarding the interaction of Carbamazepine with voltage-gated sodium channels.

| Parameter | Value | Ion Channel Subtype(s) | Experimental System | Reference |

| Apparent Dissociation Constant (Kd) for Inactivated State | ~25 µM | Neuronal Na+ Channels | Rat Hippocampal Neurons | [7] |

| Binding Rate Constant (kon) to Inactivated State | ~38,000 M-1s-1 | Neuronal Na+ Channels | Rat Hippocampal Neurons | [7] |

| IC50 for Peak (Transient) Na+ Current (INa(T)) | 56 µM | Voltage-gated Na+ channels | Mouse Neuro-2a cells | [8] |

| IC50 for Sustained (Late) Na+ Current (INa(L)) | 18 µM | Voltage-gated Na+ channels | Mouse Neuro-2a cells | [8] |

| Concentration for 65% reduction of Na+ current | 300 µM | Human Nav1.7 channels | HEK293 cells | [9] |

Effects on Other Ion Channels and Neurotransmitter Systems

While the primary target of Carbamazepine is the voltage-gated sodium channel, some studies suggest it may also modulate other ion channels and neurotransmitter systems, although these effects are less well understood.[1] These potential secondary mechanisms include:

-

Voltage-gated calcium channels: Carbamazepine may block these channels, which would reduce neurotransmitter release.[4]

-

Potassium channels: Some evidence suggests modulation of potassium channels, which could further contribute to the stabilization of neuronal excitability.[1]

-

GABA system: Carbamazepine may enhance the activity of the inhibitory neurotransmitter GABA.[1][3]

-

Glutamate release: By inhibiting sodium channels, Carbamazepine indirectly reduces the release of the excitatory neurotransmitter glutamate.[1][6]

Experimental Protocols

The characterization of Carbamazepine's effects on ion channels relies on several key experimental techniques, most notably patch-clamp electrophysiology.

Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade

This protocol is designed to measure the effect of Carbamazepine on voltage-gated sodium currents in a cultured cell line (e.g., HEK293 cells) expressing a specific sodium channel subtype (e.g., Nav1.7) or in acutely dissociated neurons.

1. Cell Preparation and Solutions:

-

Cells: Acutely dissociated hippocampal CA1 pyramidal neurons or a cell line stably expressing the sodium channel of interest.

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 10 Na2-phosphocreatine. The pH is adjusted to 7.2 with KOH.[10]

2. Electrophysiological Recording:

-

Apparatus: An patch-clamp amplifier, digitizer, and recording software are used.[10][11] Glass micropipettes with a resistance of 4-8 MΩ are fabricated.[12]

-

Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Voltage-Clamp Mode: The membrane potential is held at a negative potential (e.g., -70 mV) to keep the sodium channels in a closed, resting state.[12]

-

Evoking Sodium Currents: Depolarizing voltage steps (e.g., to -10 mV) are applied to elicit sodium currents.

3. Drug Application:

-

Carbamazepine is dissolved in the external solution to the desired concentrations.

-

The drug-containing solution is perfused over the cell using a perfusion system.

4. Data Acquisition and Analysis:

-

Use-Dependent Block: To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied before and after drug application. The reduction in current amplitude with successive pulses in the presence of the drug indicates use-dependent inhibition.[5]

-

Steady-State Inactivation: To determine the effect on steady-state inactivation, a series of prepulses to various potentials are applied before a test pulse to a fixed potential. The resulting currents are plotted against the prepulse potential to generate an inactivation curve. A hyperpolarizing shift in this curve in the presence of Carbamazepine indicates stabilization of the inactivated state.[5]

-

IC50 Determination: The concentration of Carbamazepine that causes a 50% reduction in the sodium current amplitude is determined by applying a range of concentrations and fitting the data with a dose-response curve.

Visualizations

Caption: Use-dependent blockade of sodium channels by Carbamazepine.

Caption: Experimental workflow for patch-clamp analysis of Carbamazepine.

Caption: Logical pathway from channel modulation to anticonvulsant effect.

References

- 1. What is the mechanism of Carbamazepine? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Carbamazepine - Wikipedia [en.wikipedia.org]

- 5. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 12. docs.axolbio.com [docs.axolbio.com]

"Anticonvulsant agent 2" discovery and lead optimization

An in-depth analysis of the discovery and lead optimization of anticonvulsant agents is crucial for the development of new therapeutics for epilepsy, a neurological disorder affecting millions worldwide. This guide focuses on the journey from initial concept to a potential drug candidate, using a representative case study to illustrate the core principles and methodologies involved in modern drug discovery.

Initial Screening and Hit Identification

The quest for novel anticonvulsant agents often begins with high-throughput screening (HTS) of large compound libraries. The primary goal of this phase is to identify "hits"—compounds that exhibit a desired biological activity against a specific target.

A common initial screening method is the maximal electroshock (MES) induced seizure model in rodents. This in vivo assay provides a holistic assessment of a compound's ability to prevent seizure spread.

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Male ICR mice (20-25 g) are commonly used.

-

Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at varying doses. A vehicle control (e.g., 0.5% methylcellulose) is used as a negative control.

-

Procedure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. A compound is considered to have anticonvulsant activity if it prevents this endpoint.

-

Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure, is calculated.

Lead Identification and SAR Studies

Once initial hits are identified, the process of lead identification begins. This involves synthesizing and testing analogues of the hit compounds to establish a structure-activity relationship (SAR). The goal is to identify a "lead" compound with a favorable balance of potency, selectivity, and drug-like properties.

For our representative case, let's consider a hypothetical series of compounds based on a common anticonvulsant scaffold.

Table 1: Structure-Activity Relationship of Hypothetical Compound Series

| Compound | R1 Group | R2 Group | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity (TD₅₀, mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| Hit-1 | -H | -Cl | 55.2 | 120.5 | 2.2 |

| Analog-1a | -CH₃ | -Cl | 30.1 | 150.3 | 5.0 |

| Analog-1b | -H | -F | 45.8 | 110.2 | 2.4 |

| Lead-2 | -CH₃ | -F | 15.5 | 250.1 | 16.1 |

The data in Table 1 illustrates a typical SAR study. The modification of the R1 and R2 groups significantly impacts the anticonvulsant potency (ED₅₀) and the neurotoxicity (TD₅₀). The Protective Index (PI) is a crucial metric, with a higher value indicating a better safety margin. In this series, "Lead-2" emerges as the most promising candidate due to its high potency and significantly improved safety profile.

Lead Optimization

With a lead compound identified, the focus shifts to lead optimization. This phase aims to refine the lead's properties to make it a suitable candidate for clinical development. This includes improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and further reducing any potential toxicity.

Experimental Workflow: Lead Optimization

Caption: A typical workflow for the lead optimization phase in drug discovery.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

System: Human liver microsomes (HLM) are commonly used as they contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).

-

Procedure:

-

The test compound (e.g., Lead-2) is incubated with HLM in the presence of NADPH (a necessary cofactor) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a solvent like acetonitrile.

-

The samples are analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

-

-

Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Table 2: ADME Properties of Optimized Leads

| Compound | HLM Stability (t₁/₂, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |

| Lead-2 | 25 | 8.5 | 50 |

| Optimized-2a | 65 | 15.2 | 120 |

| Optimized-2b | >120 | 18.1 | 150 |

Table 2 shows the improvement in ADME properties through chemical modifications. "Optimized-2b" demonstrates significantly enhanced metabolic stability, better permeability (suggesting good oral absorption), and improved solubility compared to the initial lead.

Mechanism of Action Studies

Understanding how a drug works at the molecular level is critical. For anticonvulsants, common targets include voltage-gated ion channels (e.g., sodium, calcium channels) and neurotransmitter systems (e.g., GABA, glutamate).

Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound.

This diagram illustrates a common mechanism for anticonvulsant drugs: the inhibition of voltage-gated sodium channels. By blocking these channels, the drug reduces the excessive firing of neurons that leads to seizures.

Experimental Protocol: Electrophysiology (Patch-Clamp)

-

Cell System: Neuronal cell lines (e.g., SH-SY5Y) or primary cultured neurons are used.

-

Procedure:

-

A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane.

-

The patch of membrane is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage protocols are applied to elicit specific ion channel currents (e.g., sodium currents).

-

The test compound is applied to the cell, and the changes in the ion channel currents are recorded.

-

-

Data Analysis: The concentration of the drug that causes a 50% inhibition of the current (IC₅₀) is determined. This provides a quantitative measure of the drug's potency at its molecular target.

By following this rigorous, multi-step process of discovery and optimization, researchers can develop novel anticonvulsant agents with improved efficacy and safety profiles, ultimately offering better treatment options for individuals with epilepsy.

Technical Guide: Patent Landscape and Novelty Analysis for a Novel Anticonvulsant Agent

Audience: Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive approach to conducting a patent landscape and novelty search for a hypothetical "Anticonvulsant Agent 2." It provides a framework for identifying prior art, understanding the competitive landscape, and detailing the experimental validation required for developing a novel antiepileptic drug (AED).

Section 1: The Patent Landscape for Anticonvulsant Agents

A thorough patent landscape analysis is the cornerstone of any drug development program. It informs strategic decisions by mapping existing inventions, identifying key players, and revealing technological trends.

Key Patent Classifications

Patents are categorized using systems like the International Patent Classification (IPC) and Cooperative Patent Classification (CPC). A robust search strategy for anticonvulsants would include classifications related to medicinal preparations for nervous system disorders.

| Classification Code | Description | Relevance to Anticonvulsants |

| A61K 31/00 | Medicinal preparations containing organic active ingredients. | Broad category covering most small-molecule drugs, including AEDs.[1] |

| A61K 31/19 | Carboxylic acids, e.g., valproic acid. | Specific to AEDs with a carboxylic acid moiety, a common chemical feature.[1] |

| A61K 31/53 | Heterocyclic compounds with nitrogen as a ring hetero atom (six-membered rings with three nitrogens). | Relevant for specific scaffolds found in various AEDs.[1] |

| A61P 25/08 | Antiepileptics; anticonvulsants. | The most direct and essential classification for epilepsy treatments. |

Major Assignees and Market Landscape

The epilepsy treatment market is a competitive space featuring established pharmaceutical companies. Analysis of patent assignees reveals the key organizations investing in AED research and development. The global epilepsy therapeutics market was valued at over $13 billion in 2021 and is projected to exceed $18.1 billion by 2028.[2]

Key Players in the Anticonvulsant Space: [2]

-

UCB Inc.

-

Pfizer Inc.

-

GlaxoSmithKline

-

Janssen Pharmaceuticals

-

H. Lundbeck A/S

These companies have historically been instrumental in developing and marketing antiepileptic medications.[2] Analyzing their patent portfolios can reveal their strategic focus, preferred mechanisms of action, and emerging areas of interest.

A logical workflow for conducting a patent landscape analysis is crucial for ensuring comprehensive coverage.

Section 2: Novelty Assessment and Mechanism of Action

For "this compound" to be patentable and commercially viable, it must possess a novel and non-obvious aspect compared to existing prior art. This typically relates to its chemical structure, mechanism of action (MOA), or a new therapeutic use.

Established Mechanisms of Action

A novelty search begins with understanding the well-trodden ground. Most AEDs function by redressing the balance between neuronal excitation and inhibition.[3] The three primary mechanistic classes are:

-

Modulation of Voltage-Gated Ion Channels: Primarily the blockade of sodium (Na+) channels to prevent repetitive neuronal firing.[3][4] This is the MOA for established drugs like phenytoin (B1677684) and carbamazepine.[3]

-

Enhancement of GABA-mediated Inhibition: Augmenting the effects of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[3][5] Benzodiazepines and barbiturates work via this pathway.[5][6]

-

Attenuation of Glutamate-mediated Excitation: Blocking the activity of glutamate, the main excitatory neurotransmitter.[7][8] Seizures can induce elevations in extracellular glutamate, contributing to excitotoxicity.[7][9][10]

Emerging and Novel Therapeutic Targets

The search for novelty should focus on mechanisms that diverge from the above. Drug-resistant epilepsy remains a significant challenge, driving research into new targets.[11][12][13]

Potential Areas for Novelty:

-

Synaptic Vesicle Protein 2A (SV2A): The target of levetiracetam, this MOA was considered unique and represented a significant advancement.[14]

-

mTOR Signaling Pathway: Implicated in epileptogenesis, making it a promising target.[11][12]

-

Inflammatory Pathways: Growing evidence suggests neuroinflammation contributes to seizure generation.[11][12]

-

MicroRNA Modulation: Targeting specific microRNAs that are consistently elevated in epilepsy has shown preclinical success in stopping seizures.[15]

-

Potassium (K+) Channel Modulation: Targeting specific potassium channels to enhance their inhibitory function.[13]

Signaling Pathway Example: Enhancing GABAergic Inhibition

A novel agent might enhance GABAergic inhibition through a unique allosteric modulation of the GABA-A receptor. The diagram below illustrates the core components of this inhibitory synapse. GABA released from the presynaptic terminal binds to GABA-A receptors on the postsynaptic membrane, causing an influx of chloride ions (Cl-), which hyperpolarizes the cell and makes it less likely to fire an action potential.[5][6]

Section 3: Key Experimental Protocols for Validation

The claims made in a patent application for "this compound" must be supported by experimental data. Preclinical animal models are essential for evaluating the efficacy and characterizing the MOA of a potential AED.[16][17][18]

In Vivo Efficacy Models

The initial screening of novel compounds often involves acute, induced seizure models in rodents.[18][19][20] These tests help determine the agent's potential anticonvulsant profile.

Table of Standard Preclinical Models:

| Model Name | Inducing Agent | Seizure Type Modeled | Relevance |

| Maximal Electroshock Seizure (MES) | Electrical Stimulation | Generalized tonic-clonic seizures | Gold standard for identifying agents effective against generalized seizures.[16][19][21] |

| Subcutaneous Pentylenetetrazole (scPTZ) | PTZ (GABA-A antagonist) | Myoclonic, clonic seizures (Absence) | Identifies agents that raise the seizure threshold, often via GABAergic mechanisms.[16][22] |

| 6-Hz Psychomotor Seizure Test | Low-frequency electrical stimulation | Focal seizures, therapy-resistant | A model for screening compounds against drug-resistant partial epilepsy.[21] |

| Kindling Model | Repeated subconvulsive stimuli (electrical or chemical) | Chronic epilepsy, epileptogenesis | Evaluates a compound's ability to prevent the development of epilepsy over time.[16][21] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Methodology:

-

Animal Model: Male albino mice (e.g., Swiss strain), weighing 18-25g.

-

Compound Administration: The test compound ("this compound") is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives only the solvent.

-

Pre-treatment Time: Animals are tested at the time of peak effect, determined from pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

-

Stimulation: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the complete abolition of this phase.

-

Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected, is calculated using probit analysis. Neurotoxicity (e.g., ataxia, sedation) is often assessed concurrently using the rotarod test to determine a therapeutic index.

The following diagram illustrates the typical workflow for preclinical anticonvulsant screening.

Conclusion

A successful drug development program for a novel anticonvulsant agent relies on a dual understanding of the intellectual property landscape and the underlying science. By systematically analyzing existing patents, identifying novel biological targets, and validating efficacy through rigorous experimental protocols, researchers can strategically position their discoveries for successful translation from the laboratory to the clinic. This guide provides a foundational framework for navigating that complex process.

References

- 1. US9446011B2 - Anticonvulsant combination therapy - Google Patents [patents.google.com]

- 2. Competetive landscape analysis in Epilepsy [synapse.patsnap.com]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Glutamate Receptors in Epilepsy [mdpi.com]

- 9. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emerging therapeutic targets for epilepsy: preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiepileptic drug discovery: lessons from the past and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinicallab.com [clinicallab.com]

- 16. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 17. docsdrive.com [docsdrive.com]

- 18. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]

- 20. mdpi.com [mdpi.com]

- 21. transpharmation.com [transpharmation.com]

- 22. research.uaeu.ac.ae [research.uaeu.ac.ae]

Methodological & Application

Application Notes and Protocols: Anticonvulsant Agent 2 (AC2) for In Vivo Rodent Seizure Models

Abstract

This document provides detailed application notes and protocols for the preclinical evaluation of Anticonvulsant Agent 2 (AC2), a novel positive allosteric modulator of the GABAA receptor. The protocols described herein are for two of the most widely used in vivo rodent models for the assessment of anticonvulsant efficacy: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.[1][2] These models are considered to have high predictive validity for generalized tonic-clonic and myoclonic seizures, respectively.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antiepileptic drugs.[3][4][5]

Introduction to this compound (AC2)

This compound (AC2) is an investigational compound identified as a potent and selective positive allosteric modulator (PAM) of the GABAA receptor.[6][7] GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system (CNS).[6][8] These receptors are ligand-gated chloride ion channels that are activated by the neurotransmitter γ-aminobutyric acid (GABA).[7][8] As a PAM, AC2 does not directly activate the GABAA receptor but enhances the receptor's response to GABA.[7][8] It is hypothesized that AC2 binds to an allosteric site on the receptor complex, inducing a conformational change that increases the frequency of chloride channel opening when GABA is bound, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[6][9] This mechanism is distinct from direct agonists and is similar to that of benzodiazepines.[6][9] The enhanced inhibitory tone is expected to confer protection against seizures.

AC2 potentiates GABAergic inhibition, which is crucial for maintaining the balance between excitation and inhibition in the brain. By binding to a unique allosteric site on the GABAA receptor, AC2 increases the influx of chloride ions in the presence of GABA, thereby hyperpolarizing the neuron and making it less likely to fire an action potential. This enhanced inhibition is believed to be the basis for its anticonvulsant effects.

Quantitative Data Summary

The anticonvulsant efficacy of AC2 was evaluated in adult male CD-1 mice. The agent was administered via intraperitoneal (i.p.) injection 30 minutes prior to seizure induction.

| Dose (mg/kg, i.p.) | N | Animals Protected (%) | Abolition of Tonic Hindlimb Extension |

| Vehicle (Saline) | 10 | 0% | 0/10 |

| 1 | 10 | 20% | 2/10 |

| 3 | 10 | 50% | 5/10 |

| 10 | 10 | 90% | 9/10 |

| 30 | 10 | 100% | 10/10 |

| ED₅₀ | - | - | 3.0 mg/kg |

Protection is defined as the complete abolition of the tonic hindlimb extension phase of the seizure.[10][11]

| Dose (mg/kg, i.p.) | N | Latency to First Myoclonic Jerk (sec, Mean ± SEM) | Seizure Severity Score (Mean ± SEM) |

| Vehicle (Saline) | 10 | 115 ± 8 | 4.8 ± 0.2 |

| 1 | 10 | 185 ± 12 | 3.5 ± 0.4 |

| 3 | 10 | 290 ± 21 | 2.1 ± 0.3 |

| 10 | 10 | 450 ± 35 | 1.2 ± 0.2 |

| 30 | 10 | >600 (No seizure in 9/10) | 0.3 ± 0.1 |

*PTZ administered at 85 mg/kg, s.c. Seizure severity is scored on a modified Racine scale (0-5).[12] Significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Experimental Workflow

The general workflow for evaluating the anticonvulsant potential of a test agent like AC2 involves several key stages, from animal acclimatization to data analysis.

Detailed Experimental Protocols

This model is used to identify agents effective against generalized tonic-clonic seizures.[1][10] The endpoint is the abolition of the tonic hindlimb extension.[11][13]

A. Materials and Equipment

-

Animals: Male CD-1 mice (20-25 g).

-

Electroconvulsometer: Device capable of delivering a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[10]

-

Corneal Electrodes: Saline-soaked electrodes.

-

Anesthetic: 0.5% tetracaine (B1683103) hydrochloride ophthalmic solution.

-

Test Agent: AC2 dissolved in sterile 0.9% saline.

-

Positive Control: Phenytoin (e.g., 20 mg/kg, i.p.).

-

Vehicle: Sterile 0.9% saline.

B. Procedure

-

Animal Preparation: Allow mice to acclimatize to the laboratory environment for at least one week. On the day of the experiment, weigh each mouse and randomly assign them to treatment groups (n=8-10 per group).[13][14]

-

Drug Administration: Administer the vehicle, positive control, or designated dose of AC2 via intraperitoneal (i.p.) injection.[11]

-

Pre-treatment Time: Return the animals to their home cages for a 30-minute pre-treatment period to allow for drug absorption and distribution.

-

Seizure Induction:

-

Observation and Endpoint:

-

Immediately after the stimulus, release the animal into an observation chamber.

-

Observe the seizure phenotype. A full seizure is characterized by tonic extension of the forelimbs and hindlimbs.

-

The primary endpoint is the presence or absence of the tonic hindlimb extension.[10] An animal is considered "protected" if the tonic hindlimb extension is completely abolished.

-

-

Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection and determine the median effective dose (ED₅₀) using probit analysis.

This model is used to identify agents effective against myoclonic and absence seizures.[1][14] It involves the administration of a chemical convulsant that acts as a GABAA receptor antagonist.[14][15]

A. Materials and Equipment

-

Animals: Male CD-1 mice (20-25 g).

-

Convulsant Agent: Pentylenetetrazol (PTZ) dissolved in sterile 0.9% saline.

-

Test Agent: AC2 dissolved in sterile 0.9% saline.

-

Positive Control: Diazepam (e.g., 1-3 mg/kg, i.p.).

-

Vehicle: Sterile 0.9% saline.

-

Observation Chambers: Clear plexiglass chambers for observing individual animals.

-

Timer/Stopwatch.

B. Procedure

-

Animal Preparation: Follow the same acclimatization and randomization procedure as in Protocol 4.1.

-

Drug Administration: Administer the vehicle, positive control, or designated dose of AC2 via intraperitoneal (i.p.) injection.

-

Pre-treatment Time: Return the animals to their home cages for a 30-minute pre-treatment period.

-

Seizure Induction:

-

At the 30-minute time point, administer PTZ via subcutaneous (s.c.) injection into the loose skin on the back of the neck. A dose of 85 mg/kg is typically used to induce clonic-tonic seizures in the majority of control animals.

-

-

Observation and Endpoint:

-

Immediately place the animal into an individual observation chamber.

-

Start a timer and observe continuously for 30 minutes.

-

Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized clonic seizures.

-

Score the maximal seizure severity for each animal using a modified Racine scale:

-

Stage 0: No response.

-

Stage 1: Immobility, ear and facial twitching.

-

Stage 2: Myoclonic jerks, head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling (loss of posture), generalized tonic-clonic seizure.

-

-

-

Data Analysis: Compare the mean latency to seizure onset and the mean seizure severity scores between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Safety and Handling

Standard laboratory safety procedures should be followed when handling chemical agents and conducting animal experiments. AC2 is an investigational compound and its toxicological properties have not been fully elucidated; appropriate personal protective equipment (PPE) should be worn. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant Drug Development (ADD) Program | College of Pharmacy [pharmacy.utah.edu]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. grokipedia.com [grokipedia.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Determination of seizure susceptibility to pentylenetetrazol [bio-protocol.org]

- 13. scispace.com [scispace.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving Anticonvulsant Agent 2 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticonvulsant Agent 2 is a novel compound under investigation for its potential therapeutic effects in epilepsy and other seizure-related disorders. Accurate and reproducible in vitro assay results are critically dependent on the correct preparation of this agent. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions. This document provides a detailed protocol for dissolving and preparing this compound for use in various in vitro assays.

Data Presentation: Solubility and Stability

The solubility of this compound was determined in several common laboratory solvents. Stability of the stock solution was assessed over time at different storage temperatures.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility at 25°C (mg/mL) | Maximum Stock Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 100 | 100 | Recommended for primary stock solution. |

| Ethanol (100%) | 25 | 50 | Suitable for some applications. |

| Methanol | 15 | 30 | Not recommended for live-cell assays. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Not Applicable | Insoluble in aqueous solutions. |

| Deionized Water | < 0.01 | Not Applicable | Insoluble in aqueous solutions. |

Table 2: Stability of this compound in DMSO (100 mM Stock)

| Storage Temperature | 1 Week | 1 Month | 3 Months |

| 4°C | No significant degradation | ~5% degradation | ~15% degradation |

| -20°C | No significant degradation | No significant degradation | < 2% degradation |

| -80°C | No significant degradation | No significant degradation | No significant degradation |

Experimental Protocols

1. Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 100 mM solution, weigh out a quantity equivalent to 0.1 moles of the compound's molecular weight.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the compound. For instance, add 1 mL of DMSO for the amount weighed in the previous step.

-

Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

2. Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the primary stock solution to final working concentrations for use in cell-based or biochemical assays.

Materials:

-

100 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer (e.g., DMEM, Neurobasal, PBS)

-

Sterile microcentrifuge tubes or multi-well plates

-

Pipettes and sterile filter tips

Procedure:

-

Intermediate Dilution (Recommended): To minimize pipetting errors and the final concentration of DMSO in the assay, it is advisable to perform an intermediate dilution. For example, dilute the 100 mM stock solution 1:100 in cell culture medium to create a 1 mM intermediate solution.

-

Final Dilution: Add the required volume of the intermediate solution to the final assay volume to achieve the desired working concentration. For example, to obtain a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

-

DMSO Concentration Control: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects the cells or assay components (typically ≤ 0.1%). Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound.

-

Mixing: Gently mix the final working solution by pipetting up and down or by gentle swirling of the plate before application to cells or the assay system.

Mandatory Visualizations

Caption: Workflow for dissolving and preparing this compound.

Caption: Postulated signaling pathway for this compound.

Application Notes and Protocols for Characterizing "Anticonvulsant Agent 2" using Electrophysiology Patch-Clamp

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel anticonvulsant agents requires a thorough understanding of their mechanism of action at the molecular level. Electrophysiology, particularly the patch-clamp technique, remains the gold standard for investigating the effects of compounds on ion channels and receptors, which are primary targets for antiepileptic drugs.[1][2] This document provides detailed protocols for characterizing a novel compound, "Anticonvulsant Agent 2," on four major classes of ion channels implicated in epilepsy: voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels, as well as GABA-A (γ-aminobutyric acid type A) receptors.[3][4][5][6]

These protocols describe the whole-cell patch-clamp configuration to record ionic currents from either cultured primary neurons or cell lines stably expressing the ion channel of interest (e.g., HEK293 cells).[7][8] Methodologies for both manual and automated patch-clamp systems are considered, providing a framework for initial screening and in-depth mechanistic studies.[2][9]

General Experimental Workflow

The overall workflow for evaluating "this compound" involves several key stages, from cell preparation to data analysis. The following diagram illustrates a typical experimental sequence.

References

- 1. Patch Clamp Protocol [labome.com]

- 2. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Application Note: Quantitative Analysis of Anticonvulsant Agents in Human Plasma

Introduction

Therapeutic Drug Monitoring (TDM) is crucial for optimizing the treatment of epilepsy. It involves measuring the concentration of anticonvulsant drugs in a patient's plasma to ensure that the levels are within the therapeutic range, thereby maximizing efficacy while minimizing toxicity.[1] A significant number of epileptic patients receive polytherapy, making it essential to monitor drug levels to manage potential drug interactions and individual pharmacokinetic variations.[2] This application note provides detailed protocols for the quantitative analysis of anticonvulsant agents in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS, in particular, has gained prominence due to its high specificity, sensitivity, and reliability for the simultaneous quantification of multiple analytes.[3]

Analytical Methods Overview

A variety of analytical techniques are available for the quantification of anticonvulsant drugs in biological matrices. While immunoassays are available for some classic anticonvulsants, chromatographic methods such as HPLC and LC-MS/MS are more widely used due to their ability to simultaneously measure multiple drugs and their metabolites, thus avoiding issues like cross-reactivity.[3][4]

-

High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their interaction with a stationary phase and a mobile phase.[5] For anticonvulsant analysis, reversed-phase columns (e.g., C8 or C18) are commonly used.[6] Detection is often performed using a UV detector.[6] HPLC methods are robust and widely available in clinical laboratories.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[7] It allows for the simultaneous quantification of a wide range of anticonvulsants and their metabolites with high accuracy and precision, even at very low concentrations.[7][8] The use of stable isotope-labeled internal standards further enhances the reliability of this method.[7][8]

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analytical methods described.

Table 1: HPLC Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 50 µg/mL | [2] |

| Lower Limit of Detection (LOD) | 100 - 1000 ng/mL | [6] |

| Analytical Recovery | 97 - 107% | [6] |

| Intra-assay Precision (%CV) | 2.43 - 6.25% | [9] |

| Inter-assay Precision (%CV) | 3.02 - 5.85% | [9] |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.752 - 130 µg/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 µg/mL | [10] |

| Accuracy (% Bias) | Within ±15% | [7][11] |

| Intra- and Inter-assay Precision (%RSD) | ≤9.5% | [8] |

| Extraction Recovery | 70 - 120% | [12] |

Experimental Workflows

Caption: General experimental workflow for anticonvulsant quantification.

Caption: Detailed sample preparation workflow using protein precipitation.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a universal and straightforward method for preparing plasma samples for both HPLC and LC-MS/MS analysis.[7]

Materials:

-

Human plasma samples, calibrators, and quality control (QC) samples

-

Acetonitrile or Methanol (HPLC grade)

-

Internal Standard (IS) stock solution in acetonitrile or methanol

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[8]

-

Add 200 µL of the internal standard solution in acetonitrile or methanol.[8] The organic solvent acts as the protein precipitating agent.[11]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[8]

-

Centrifuge the tubes at 16,100 x g for 2 minutes to pellet the precipitated proteins.[8]

-

Carefully transfer 50 µL of the clear supernatant to a clean tube or a 96-well plate.[8]

-

Add 350 µL of water to the supernatant.[8]

-

Centrifuge again at 4,696 x g for 2 minutes to remove any residual particulates.[8]

-

The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: Quantification by HPLC-UV

This protocol describes a reversed-phase HPLC method for the simultaneous determination of several anticonvulsant drugs.[6]

Instrumentation & Conditions:

-

HPLC System: A system equipped with a pump, autosampler, and UV detector.

-

Column: C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]

-

Mobile Phase: Acetonitrile and phosphate (B84403) buffer (e.g., 35:65 v/v), pH 3.5.[2][6]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25 °C.[6]

-

Injection Volume: 50 µl.[13]

-

Detection Wavelength: 220 nm.[6]

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared samples, calibrators, and QCs.

-

Record the chromatograms and integrate the peak areas for the analytes and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.

-

Determine the concentration of the anticonvulsant in the unknown samples and QCs from the calibration curve.

Protocol 3: Quantification by LC-MS/MS

This protocol details a robust and sensitive LC-MS/MS method for the comprehensive analysis of multiple anticonvulsant drugs.

Instrumentation & Conditions:

-

LC System: A UHPLC system capable of binary gradient elution.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

-

Column: Hypersil GOLD C18 or equivalent (e.g., 50 x 2.1 mm, 1.9 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A total run time of approximately 5-7 minutes is common.[6][7]

-

Flow Rate: 0.4 - 0.6 mL/min.[12]

-

Column Temperature: 55 °C.[12]

-

Injection Volume: 5-10 µL.[7]

-

Ionization Mode: ESI positive and/or negative, depending on the analytes.[7]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7] Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure identity confirmation.[14]

Procedure:

-

Optimize the mass spectrometer parameters (e.g., collision energy, precursor/product ion pairs) for each analyte and internal standard by direct infusion.[1]

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Inject the prepared samples, calibrators, and QCs.

-

Acquire data in MRM mode.

-

Process the data using the instrument's software. Integrate the peak areas for the quantifier MRM transition of each analyte and its corresponding internal standard.

-

Generate a calibration curve using a linear regression model with appropriate weighting (e.g., 1/x²).[10]

-

Calculate the concentration of the anticonvulsant in the unknown samples and QCs using the regression equation from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are reliable and reproducible for their intended use.[15] Validation should be performed according to established guidelines and should assess the following parameters:[13]

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[16]

-

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[17]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7] These should be assessed at multiple concentration levels (low, medium, and high QC).[8]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7]

-

Recovery: The efficiency of the extraction procedure.[9]

-

Matrix Effect: The effect of plasma components on the ionization of the analyte.[14]

-

Stability: The stability of the analyte in plasma under different storage and handling conditions.[11]

Acceptance criteria are typically a precision of ≤15% CV (20% at the LLOQ) and an accuracy within ±15% of the nominal value (20% at the LLOQ).[7][11]

References

- 1. public.jenck.com [public.jenck.com]

- 2. tandfonline.com [tandfonline.com]

- 3. akjournals.com [akjournals.com]

- 4. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. waters.com [waters.com]

- 9. Liquid chromatographic determination of six antiepileptic drugs and two metabolites in microsamples of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. ajpaonline.com [ajpaonline.com]

- 14. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]

- 15. routledge.com [routledge.com]

- 16. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of "Anticonvulsant Agent 2" Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures.[1][2] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients are resistant to current treatments, highlighting the urgent need for novel and more effective anticonvulsant therapies.[1][2] High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large compound libraries to identify promising new drug candidates.[3][4] These application notes provide detailed protocols for a tiered screening cascade designed to identify and characterize analogs of a novel investigational compound, "Anticonvulsant Agent 2," for their potential as anticonvulsant agents.

The proposed screening funnel incorporates a combination of in vitro, high-throughput cellular assays, and a secondary in vivo vertebrate model to efficiently identify hit compounds and prioritize them for further lead optimization. The primary assays focus on key mechanisms of action common to many anticonvulsant drugs, including the modulation of voltage-gated ion channels and synaptic transmission.

Screening Cascade Overview

A multi-tiered screening approach is recommended to efficiently identify and validate promising analogs of "this compound." This strategy begins with high-capacity primary screens to identify active compounds, followed by more complex secondary assays to confirm activity and elucidate the mechanism of action.

Caption: A tiered high-throughput screening cascade for the discovery of novel anticonvulsant agents.

Primary High-Throughput Screening Assays

The initial screening of "this compound" analogs will be performed using robust and cost-effective in vitro assays amenable to high-throughput formats (96- or 384-well plates).

Membrane Potential Assay for Modulators of Neuronal Excitability

This assay identifies compounds that alter neuronal membrane potential, a key indicator of excitability. Many anticonvulsants act by stabilizing the inactive state of voltage-gated sodium channels or opening potassium channels, leading to hyperpolarization.[5] A fluorescent imaging plate reader (FLIPR) system can be used with a membrane potential-sensitive dye to detect these changes.[6][7][8]

Experimental Protocol:

-

Cell Culture: Culture human embryonic kidney (HEK-293) cells or a neuronal cell line (e.g., SH-SY5Y) in 96- or 384-well black-wall, clear-bottom microplates.

-

Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FMP-Red-Dye) for 30-60 minutes at 37°C.[9]

-

Compound Addition: Add the "this compound" analog compounds at various concentrations to the wells. Include appropriate positive controls (e.g., a known anticonvulsant like carbamazepine) and negative controls (vehicle, e.g., DMSO).

-

Stimulation and Measurement: After a brief incubation with the compounds, stimulate the cells with a depolarizing agent (e.g., a high concentration of potassium chloride or a pro-convulsant like 4-aminopyridine).[1] Immediately measure the fluorescence signal using a FLIPR system.

-

Data Analysis: Calculate the change in fluorescence in response to the stimulus. Compounds that inhibit depolarization will show a reduced fluorescence signal compared to the vehicle control.

Data Presentation:

| Compound ID | Concentration (µM) | % Inhibition of Depolarization | Z'-factor |

| ACA2-001 | 10 | 75.2 | 0.85 |

| ACA2-002 | 10 | 12.5 | 0.85 |

| ... | ... | ... | ... |

| Carbamazepine | 10 | 88.9 | 0.85 |

Calcium Flux Assay for NMDA Receptor Antagonists

Dysregulation of N-methyl-D-aspartate (NMDA) receptors, which are ligand-gated ion channels crucial for excitatory neurotransmission, is implicated in epilepsy.[10] This assay identifies compounds that antagonize NMDA receptor-mediated calcium influx.[10][11]

Experimental Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells in 96- or 384-well plates and transiently transfect them with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.[10]

-

Dye Loading: After 24-48 hours of incubation to allow for receptor expression, load the cells with a fluorescent calcium indicator (e.g., Fluo-8 AM).[10]

-

Compound Addition: Add the "this compound" analogs to the wells.

-

Stimulation and Measurement: Stimulate the cells with a solution containing NMDA and glycine (B1666218) to induce calcium influx and measure the fluorescence signal over time using a fluorescence plate reader.[10]

-

Data Analysis: Quantify the change in fluorescence upon stimulation. Antagonists will reduce the NMDA-induced calcium influx. The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the baseline fluorescence (F0), or as ΔF/F0 = (F - F0) / F0.[10]

Data Presentation:

| Compound ID | Concentration (µM) | % Inhibition of Ca2+ Influx | IC50 (µM) |

| ACA2-001 | 10 | 85.1 | 2.5 |

| ACA2-003 | 10 | 5.3 | >100 |

| ... | ... | ... | ... |

| D-AP5 | 10 | 95.7 | 0.8 |

Secondary Screening and Hit Confirmation